molecular formula C22H21ClN2O7 B11951052 Anhydrochlortetracycline Hydrochloride

Anhydrochlortetracycline Hydrochloride

Cat. No.: B11951052
M. Wt: 460.9 g/mol
InChI Key: WLYIHXRYRNHXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a broad-spectrum antibiotic. It is known for its role in controlling tetracycline-dependent gene expression systems in bacteria. Unlike its precursor, tetracycline, this compound exhibits lower antibacterial activity but is valuable in various scientific research applications .

Chemical Reactions Analysis

Types of Reactions: Anhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various tetracycline derivatives with altered antibacterial properties and chemical stability .

Scientific Research Applications

Anhydrochlortetracycline Hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

Anhydrochlortetracycline Hydrochloride exerts its effects by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. This mechanism is similar to other tetracycline antibiotics but with reduced efficacy .

Comparison with Similar Compounds

  • Tetracycline
  • Chlortetracycline
  • Oxytetracycline
  • Doxycycline
  • Minocycline

Comparison: Anhydrochlortetracycline Hydrochloride is unique due to its lower antibacterial activity and its specific use in gene expression studies. Unlike its counterparts, it is not primarily used as an antibiotic but as a research tool in various scientific fields .

Properties

IUPAC Name

7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIHXRYRNHXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.